4,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
4,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications. The structure of this compound consists of a quinoline ring system with three methyl groups attached at positions 4, 5, and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of aniline derivatives with ketones or aldehydes followed by cyclization can yield tetrahydroquinoline derivatives . Another method involves the reduction of quinoline derivatives using hydrogenation or other reducing agents .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes typically use metal catalysts such as palladium or platinum to facilitate the reduction of quinoline derivatives under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a common method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can regenerate tetrahydroquinoline .
Scientific Research Applications
4,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits biological activities such as antioxidant and neuroprotective properties.
Industry: It is used as an intermediate in the production of dyes, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes . In neuroprotection, it modulates the expression of genes involved in oxidative stress and apoptosis, thereby protecting neuronal cells .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Uniqueness
4,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 4, 5, and 7 enhances its stability and reactivity compared to other tetrahydroquinoline derivatives .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4,5,7-trimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-8-6-10(3)12-9(2)4-5-13-11(12)7-8/h6-7,9,13H,4-5H2,1-3H3 |
InChI Key |
JGCKWEAYVPZKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=CC(=CC(=C12)C)C |
Origin of Product |
United States |
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